5'''-O-Feruloyl complanatoside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H48O23 |

|---|---|

Molecular Weight |

932.8 g/mol |

IUPAC Name |

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4+/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1 |

InChI Key |

UTPCLOFGDXGRFY-KVDBRUDJSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to 5'''-O-Feruloyl complanatoside B

For Immediate Release

Wuhan, China - In the intricate world of natural product chemistry, the precise structural elucidation of complex molecules is paramount for advancing drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies pertaining to 5'''-O-Feruloyl complanatoside B, a notable flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound.

Chemical Identity and Properties

This compound is a complex natural product with the CAS number 142473-98-1 and a molecular formula of C₄₃H₄₈O₂₃. It has been identified in plant species such as Rhamnus cathartica and Astragalus complanatus. The name of the compound indicates that it is a derivative of complanatoside B, a flavonoid glycoside, which is esterified with a ferulic acid moiety at the 5''' position of one of its sugar residues.

Core Components

The structure of this compound is comprised of two key building blocks:

-

Complanatoside B: A flavonoid glycoside, which consists of a flavonoid aglycone linked to a chain of sugar molecules. The IUPAC name for complanatoside B is 3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one.

-

Ferulic Acid: A derivative of hydroxycinnamic acid with the IUPAC name (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. It is a well-known antioxidant.

The linkage between these two components is an ester bond formed between the carboxylic acid group of ferulic acid and a hydroxyl group at the 5''' position of a sugar unit in complanatoside B.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 142473-98-1 | ChemFaces |

| Molecular Formula | C₄₃H₄₈O₂₃ | ChemFaces |

| Molecular Weight | 932.8 g/mol | ChemFaces |

| Purity (typical) | ≥98% (by HPLC) | ChemFaces |

| Physical Description | Powder | ChemFaces |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Table 1: Physicochemical Properties of this compound

Structural Elucidation and Proposed Chemical Structure

The definitive structural elucidation of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS). While the original research publication with detailed spectral assignments was not retrieved, certificates of analysis from commercial suppliers confirm the identity of the compound through ¹H-NMR, which is consistent with the proposed structure.

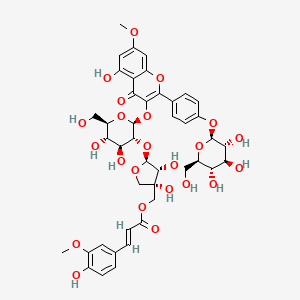

Based on the naming convention and the structure of a related compound, 3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin, a proposed structure for this compound is presented below. This structure shows the feruloyl group attached to the 5''' position of the terminal apiose sugar residue of complanatoside B.

Caption: Proposed structural relationship in this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be found in the primary scientific literature. However, a general methodology for the isolation of flavonoid glycosides from plant material is provided below as a representative workflow.

General Isolation Workflow for Flavonoid Glycosides

Caption: General experimental workflow for flavonoid glycoside isolation.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically an aqueous alcohol solution (e.g., 70% ethanol), at room temperature or with gentle heating. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Solvent Partitioning: The resulting aqueous concentrate is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to various column chromatography techniques. An initial separation is often performed on a macroporous resin column, followed by further purification on Sephadex LH-20 or silica (B1680970) gel columns.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water-acetonitrile or water-methanol). Fractions are collected and monitored by analytical HPLC or TLC.

-

Structure Confirmation: The purity and identity of the isolated compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR, and high-resolution mass spectrometry.

Conclusion

This compound is a complex flavonoid glycoside with a well-defined molecular formula and structure that has been confirmed by modern analytical techniques. This technical guide provides a foundational understanding of its chemical nature. Further research into its biological activities is warranted to explore its full therapeutic potential. The provided general experimental protocol can serve as a template for its isolation from natural sources, enabling further scientific investigation.

Unveiling the Natural Reserves of 5'''-O-Feruloyl complanatoside B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, quantitative analysis, and experimental protocols related to 5'''-O-Feruloyl complanatoside B, a flavonoid of interest to researchers in drug development and the natural products industry. This document is intended for scientists and professionals seeking in-depth technical information on this compound.

Primary Natural Source and Distribution

The principal natural reservoir of this compound is the seeds of Astragalus complanatus, commonly known as Astragali Semen.[1][2] This plant has been a staple in traditional medicine, and modern analytical techniques have identified it as a key source of this specific flavonoid. While less documented, the compound has also been reported in Phyllolobium chinense and isolated from the branches of Rhamnus cathartica.[2]

Due to a lack of extensive quantitative studies across different sources, a comprehensive comparison of the concentration of this compound in these plants is not currently available in the scientific literature. The majority of research has focused on the qualitative identification and general flavonoid content in Astragalus complanatus.

Quantitative Analysis

The quantification of this compound in plant matrices is primarily achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the methods of choice for their sensitivity and specificity.

While specific quantitative data for this compound is not explicitly detailed in the reviewed literature, a study on the quantification of a related compound, complanatuside (B1669303), in commercial Astragali Complanati Semen (ACS) provides valuable insights. The content of complanatuside was found to vary from 0.062% to 0.134% in various commercial samples, as determined by a validated HPLC-UV method.[3][4] This suggests that the concentration of flavonoid glycosides, including this compound, can differ based on the source and processing of the plant material.

Table 1: Quantitative Data on a Related Flavonoid in Astragalus complanatus Seeds

| Compound | Plant Source | Analytical Method | Concentration Range (%) | Reference |

| Complanatuside | Astragalus complanatus seeds (commercial) | HPLC-UV | 0.062 - 0.134 | [3] |

Note: This table presents data for a structurally related compound due to the absence of specific quantitative data for this compound in the reviewed literature.

Experimental Protocols

General Experimental Workflow

Caption: General workflow for the extraction, isolation, and quantification of flavonoids from plant material.

Key Methodological Details from Literature:

-

Extraction: A common method involves the extraction of powdered plant material with 80% ethanol.[4] Ultrasound-assisted extraction (UAE) has also been explored to enhance the efficiency of flavonoid extraction from Astragalus complanatus seeds.

-

Purification: The crude extract is often subjected to column chromatography using macroporous resin or silica gel to separate different classes of compounds.

-

Isolation: Preparative High-Performance Liquid Chromatography (HPLC) is a standard technique for the isolation of individual flavonoid glycosides from the enriched fractions.

-

Quantification (UPLC-MS/MS): A UPLC-MS/MS method for the simultaneous determination of complanatoside A and complanatoside B in rat plasma has been developed, which can be adapted for the quantification of this compound in plant extracts.[5]

-

Chromatographic Conditions: A typical setup would involve a C18 column with a gradient elution using a mobile phase of water (containing 0.1% formic acid) and methanol.[6]

-

Mass Spectrometry: Detection would be performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Signaling Pathways

Currently, there is a lack of specific studies in the public domain that elucidate the signaling pathways directly modulated by this compound. Research has primarily focused on the broader biological activities of extracts from Astragalus complanatus, which are known to possess antioxidant and anti-inflammatory properties. The general anti-inflammatory effects of flavonoids are often attributed to their ability to modulate pathways such as the NF-κB and MAPK signaling cascades. However, direct evidence for the interaction of this compound with these pathways is not yet established.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: A hypothetical anti-inflammatory signaling pathway indicating a potential point of inhibition by flavonoids.

Conclusion

This compound is a promising natural compound primarily found in the seeds of Astragalus complanatus. While methods for its analysis exist, there is a need for more research to quantify its concentration in various natural sources and to elucidate its specific mechanisms of action and signaling pathways. This guide provides a foundational understanding for researchers to build upon in their future investigations of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Complanatoside A and complanatoside B in rats administered with raw and salt-processed Astragali Complanati Semen: a pharmacokinetics study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

Potential Therapeutic Targets of 5'''-O-Feruloyl complanatoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from the seeds of Astragalus complanatus (Semen Astragali Complanati), a plant utilized in traditional Chinese medicine for the management of various chronic diseases.[1][2] While direct experimental evidence on the specific therapeutic targets of this compound is currently limited, the well-documented pharmacological activities of extracts from Astragalus complanatus and related flavonoid compounds suggest a range of potential applications. This technical guide consolidates the available information on the biological activities of associated flavonoids and outlines key potential therapeutic targets. Furthermore, it provides detailed experimental protocols and conceptual signaling pathways to guide future research and drug discovery efforts centered on this compound.

Introduction

This compound belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] The source plant, Astragalus complanatus, has a long history of use in traditional medicine for conditions related to cardiovascular disease, diabetes, and cancer, with flavonoids being the primary bioactive constituents.[4][5][6] This guide explores the probable therapeutic targets of this compound based on the activities of the plant extract and structurally similar flavonoids.

Potential Therapeutic Areas and Targets

Based on the known activities of flavonoids from Astragalus complanatus, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

Flavonoids from Astragalus complanatus (FAC) have demonstrated anticancer effects.[7][8] Potential therapeutic targets in oncology include:

-

Apoptosis Pathway: FAC has been shown to induce apoptosis in breast cancer cells through the regulation of pro-apoptotic (caspase-9) and anti-apoptotic (Bcl-2) proteins.[7][8]

-

Metastasis-Related Proteins: Inhibition of metastasis is a key strategy in cancer therapy. FAC has been observed to modulate the expression of focal adhesion kinase (FAK) and breast cancer susceptibility gene 1 (BRCA1), both of which are implicated in cell migration and invasion.[7][8]

-

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancers. Some flavonoids have been shown to inhibit aromatase.[4]

Inflammation

The anti-inflammatory properties of plant extracts are often attributed to their flavonoid content. Potential anti-inflammatory targets for this compound may involve:

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Extracts from Astragalus complanatus have been shown to inhibit the activation of NF-κB.[9]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes. Inhibition of COX and LOX is a common mechanism for anti-inflammatory drugs.[10]

Oxidative Stress

Flavonoids are potent antioxidants. The antioxidant activity of this compound could be a key mechanism in its therapeutic effects, targeting:

-

Reactive Oxygen Species (ROS): Direct scavenging of free radicals such as the superoxide (B77818) anion, hydroxyl radical, and peroxyl radical.

-

Antioxidant Enzymes: Potential upregulation of endogenous antioxidant defense systems.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes IC50 values for related flavonoids and extracts to provide a comparative context for its potential potency.

| Compound/Extract | Assay | Cell Line/Target | IC50 Value | Reference |

| Aromatase-IN-5 | Aromatase Inhibition | - | 0.06 µM | [4] |

| Aromatase-IN-3 | Aromatase Inhibition | - | 54 nM | [4] |

| Aromatase-IN-2 | Aromatase Inhibition | - | 1.5 µM | [4] |

| Ardisiacrispin B | Cytotoxicity | CCRF-CEM (Leukemia) | 1.20 µM | [11] |

| Ardisiacrispin B | Cytotoxicity | HepG2 (Hepatocarcinoma) | 6.76 µM | [11] |

| 5,7,3',4'-Tetramethoxyflavone | Melanogenesis Inhibition | B16 Melanoma 4A5 | 8.6 µM | [12] |

| Acetylastragaloside I | Trypanocidal Activity | T. brucei rhodesiense | 9.5 µg/mL | [4] |

| Acetylastragaloside I | Trypanocidal Activity | T. cruzi | 5.0 µg/mL | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagent Preparation:

-

DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol (B129727). Prepare fresh and keep in the dark.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

-

Positive Control: Prepare a stock solution of Ascorbic Acid or Trolox.

-

-

Procedure (Microplate Method):

-

Prepare serial dilutions of the test compound and positive control.

-

Add 100 µL of each dilution to a 96-well plate.

-

Add 100 µL of the DPPH working solution to all wells.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in absorbance.

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow to stand in the dark for 12-16 hours.

-

-

Procedure:

-

Dilute the ABTS•+ working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

-

Measure the absorbance at 734 nm after 6 minutes.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Assays

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

-

Reagents:

-

Bovine Serum Albumin (BSA) solution (0.2% w/v).

-

Phosphate Buffered Saline (PBS, pH 6.4).

-

-

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of BSA solution and 0.45 mL of the test compound at various concentrations.

-

Incubate at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance at 660 nm.

-

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation.

-

Principle: These are enzymatic assays that measure the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) activity, which are key enzymes in the inflammatory pathway.

-

Procedure: Commercially available colorimetric or fluorometric assay kits are typically used. The general procedure involves incubating the respective enzyme (COX-1, COX-2, or LOX) with its substrate (arachidonic acid) in the presence and absence of the test compound. The formation of the product is then measured.

-

Data Analysis: Determine the IC50 value for the inhibition of each enzyme.

Anticancer Activity Assays

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to quantify changes in protein expression levels in response to treatment with the test compound.

-

Procedure:

-

Treat cancer cells with this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-9, FAK, BRCA1, p-NF-κB, IκBα).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Hypothesized Anticancer Signaling Pathways of this compound.

Caption: Hypothesized Anti-inflammatory Signaling Pathways of this compound.

Experimental Workflows

Caption: Experimental Workflow for DPPH Antioxidant Assay.

Caption: Experimental Workflow for MTT Cell Proliferation Assay.

Conclusion and Future Directions

While direct experimental data on this compound is lacking, the evidence from its source and related compounds strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology, inflammation, and diseases related to oxidative stress. The proposed therapeutic targets and signaling pathways provide a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, the following steps are recommended:

-

In Vitro Validation: Conduct comprehensive in vitro assays, as detailed in this guide, to determine the specific antioxidant, anti-inflammatory, and anticancer activities and to calculate key quantitative parameters such as IC50 values.

-

Mechanism of Action Studies: Utilize techniques like Western blotting, qRT-PCR, and reporter assays to confirm the modulation of the hypothesized signaling pathways.

-

In Vivo Studies: Progress to animal models of cancer, inflammation, and oxidative stress to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to identify key structural features responsible for its biological activity and to optimize its therapeutic properties.

This systematic approach will be crucial in translating the potential of this compound from a promising natural product into a clinically relevant therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ardisiacrispin B | CAS:112766-96-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. 5,7,3',4'-Tetramethoxyflavone | CAS:855-97-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

Unveiling 5'''-O-Feruloyl Complanatoside B: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of 5'''-O-Feruloyl complanatoside B, a flavonoid of significant interest from the seeds of Astragalus complanatus. This document details the experimental protocols for its extraction and purification and presents key analytical data for its characterization.

Introduction

This compound is a flavonoid glycoside that has been identified as a constituent of Astragali Semen, the seeds of Astragalus complanatus.[1] Flavonoids from this plant source are recognized for their potential therapeutic properties, contributing to the traditional use of Astragalus species in medicine. This guide focuses on the scientific methodology behind the discovery and isolation of this specific compound, providing a valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 142473-98-1 | [2] |

| Molecular Formula | C43H48O23 | [2] |

| Purity | ≥98% | [2] |

| Physical Description | Powder | [2] |

| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol, etc. | [2] |

Experimental Protocols

Extraction of Total Flavonoids

The initial step involves the extraction of total flavonoids from the dried and powdered seeds of Astragalus complanatus. An optimized ultrasound-assisted extraction method has been reported for obtaining flavonoids from this plant material.[3]

Protocol:

-

Sample Preparation: The seeds of Astragalus complanatus are dried and ground to a fine powder.

-

Extraction: The powdered seeds are subjected to ultrasound-assisted extraction with a methanol solution (e.g., 70% methanol in water) at a specific temperature and duration to maximize the yield of phenolic compounds.[3]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract rich in flavonoids.

Chromatographic Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate and purify individual flavonoid compounds, including this compound.

Protocol:

-

Column Chromatography: The crude extract is typically first fractionated using column chromatography on silica (B1680970) gel or other suitable stationary phases. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) is employed to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution of compounds is monitored by a UV detector, and the fraction corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC.

Below is a DOT script for a generalized experimental workflow for the isolation of flavonoids.

Caption: Generalized workflow for the isolation of this compound.

Structural Characterization

The structural elucidation of the isolated this compound is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments are crucial for determining the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. A certificate of analysis for a commercial sample of this compound confirms its structure through 1H-NMR.[2]

Biological Activity and Signaling Pathways

Flavonoids isolated from Astragalus species are known to possess a range of biological activities.[4][5] Studies on the total flavonoids from Astragalus complanatus suggest potential roles in modulating immune responses and exhibiting anti-inflammatory effects, possibly through the regulation of signaling pathways such as the NF-κB pathway.[6] However, specific quantitative data on the biological activity (e.g., IC50 values) and the precise signaling pathways modulated by the isolated this compound are not yet extensively documented in publicly available literature.

The diagram below illustrates a potential signaling pathway that could be influenced by flavonoids from Astragalus, based on existing research on related compounds.

Caption: Postulated inhibitory effect of Astragalus flavonoids on the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the discovery and isolation of this compound. While a comprehensive, publicly available protocol for its initial discovery remains elusive, the established methodologies for flavonoid isolation from Astragalus complanatus offer a clear pathway for its procurement. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this promising natural compound. The information presented here serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemfaces.com [chemfaces.com]

- 3. Extraction, antioxidant capacity and identification of Semen Astragali Complanati (Astragalus complanatus R. Br.) phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcogrev.com [phcogrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Integrating Network Pharmacology and Experimental Validation to Investigate the Effects and Mechanism of Astragalus Flavonoids Against Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 5'''-O-Feruloyl complanatoside B

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 5'''-O-Feruloyl complanatoside B using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a flavonoid glycoside that has been isolated from Astragali Semen, the seeds of Astragalus complanatus.[1][2] As a member of the flavonoid family, this compound is of interest for its potential biological activities and therapeutic applications. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust HPLC method for the determination of this compound.

Experimental Protocol

This protocol is based on established HPLC methodologies for the analysis of flavonoids, ferulic acid, and related glycosides.[3][4][5]

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.

-

Reference Standard: this compound (purity ≥98%).

-

Sample Preparation: Standard and sample solutions should be filtered through a 0.22 µm syringe filter before injection.[5]

Chromatographic Conditions

The following conditions are recommended for the analysis:

| Parameter | Recommended Setting |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-20 min: 10-40% B20-30 min: 40-70% B30-35 min: 70-10% B35-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 320 nm (for the feruloyl group) and 265 nm (for the flavonoid structure) |

Standard Solution Preparation

-

Accurately weigh 1.0 mg of this compound reference standard.

-

Dissolve in methanol to prepare a 1.0 mg/mL stock solution.

-

Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For plant extracts:

-

Accurately weigh the powdered plant material.

-

Extract with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or reflux.

-

Centrifuge the extract to remove solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method based on typical performance for similar flavonoid analyses.[5][6]

| Parameter | Expected Value |

| Retention Time (RT) | To be determined experimentally |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 95 - 105% |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound. This method can be readily implemented in research and quality control laboratories. Method validation should be performed in accordance with the intended application and relevant regulatory guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Quantification of 5'''-O-Feruloyl Complanatoside B in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 5'''-O-Feruloyl complanatoside B in plant extracts, primarily focusing on its source, Astragalus complanatus R. Br. seeds (Astragali Complanati Semen). This flavonoid glycoside, along with related compounds found in Astragalus species, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Accurate quantification of this bioactive compound is crucial for quality control, standardization of herbal extracts, and further pharmacological investigation.

Introduction to this compound

This compound is a flavonoid isolated from the seeds of Astragalus complanatus.[3] Flavonoids from this plant source have been associated with a range of biological activities, making them promising candidates for drug development.[1][2][4] The complex structure of this molecule, featuring a feruloyl group attached to the glycosidic moiety, necessitates robust analytical methods for its precise quantification in complex plant matrices.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported in publicly available literature, a closely related compound, complanatuside (B1669303), has been quantified in commercial samples of Astragali Complanati Semen. The content of complanatuside was found to range from 0.062% to 0.134% in various batches, highlighting the variability of bioactive constituents in herbal materials.[5] This data underscores the importance of developing and applying standardized quantitative methods for individual bioactive compounds like this compound to ensure product quality and consistency.

A study identified a compound structurally similar to the target analyte, 3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin, as a potential quality marker for Astragali Complanati Semen, further emphasizing the significance of this class of compounds.[5]

Table 1: Quantitative Data for Complanatuside in Commercial Astragali Complanati Semen

| Sample Batch | Complanatuside Content (%) |

| Sample 1 | 0.062 |

| Sample 2 | 0.085 |

| Sample 3 | 0.112 |

| Sample 4 | 0.134 |

Data adapted from a study on commercial batches and serves as a reference for the potential concentration range of related flavonoid glycosides.[5]

Experimental Protocols

The following protocols are based on established methodologies for the quantification of flavonoid glycosides in Astragalus species and can be adapted for this compound.[1][6]

Sample Preparation: Extraction of Flavonoids from Plant Material

Objective: To efficiently extract this compound and other flavonoids from the plant matrix.

Materials:

-

Dried and powdered seeds of Astragalus complanatus

-

70-80% Ethanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.22 µm syringe filters

Protocol:

-

Weigh 1.0 g of powdered plant material into a flask.

-

Add 25 mL of 70% ethanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol (B129727) (e.g., 5 mL) for HPLC or UPLC-MS/MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound using a validated HPLC-UV method. This protocol is adapted from a method for the quantification of complanatuside.[1]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Phosphoric acid in water

-

Gradient Elution:

-

0-20 min: 15-25% A

-

20-35 min: 25-40% A

-

35-40 min: 40-15% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the prepared plant extract samples.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve higher sensitivity and selectivity in the quantification of this compound, particularly for low-concentration samples. This protocol is based on methods for related flavonoids.[1][6]

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Data acquisition and analysis software

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to ensure separation from other components.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM):

-

Select a precursor ion ([M-H]⁻) and a product ion specific for this compound.

-

Optimize cone voltage and collision energy for the specific MRM transition.

-

-

Data Analysis: Use the peak area from the MRM chromatogram for quantification against a calibration curve prepared with the analytical standard.

Visualizations

Caption: General workflow for the quantification of this compound.

Caption: Potential anti-inflammatory signaling pathway modulation.

Caption: Potential antioxidant signaling pathway modulation.

Discussion of Potential Signaling Pathways

Extracts from Astragalus complanatus have demonstrated anti-inflammatory and antioxidant activities.[1][2] While direct evidence for this compound is limited, flavonoids are known to modulate key signaling pathways involved in these processes.

Anti-inflammatory Effects: The anti-inflammatory properties of flavonoids from Astragalus complanatus are suggested to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7][8] Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[8] It is hypothesized that this compound may inhibit the activation of this pathway, thereby reducing the inflammatory response. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation that could be a target.[9]

Antioxidant Effects: The antioxidant activity of flavonoids is often linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway .[10][11] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][11] It is plausible that this compound exerts its antioxidant effects by activating this protective pathway.

Conclusion

The accurate quantification of this compound in plant extracts is essential for the development of standardized and efficacious phytopharmaceuticals. The protocols outlined in this document, based on established HPLC and UPLC-MS/MS methodologies for related flavonoids, provide a robust starting point for researchers. Further investigation into the specific biological activities and the modulation of signaling pathways by this compound will be critical in elucidating its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kaempferitrin | CAS:482-38-2 | Manufacturer ChemFaces [chemfaces.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Studies of 5'''-O-Feruloyl complanatoside B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the in vivo evaluation of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside with potential therapeutic applications. The protocols detailed below are designed to investigate the anti-inflammatory, antioxidant, and neuroprotective properties of this compound.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated using well-established rodent models of acute and systemic inflammation.

Carrageenan-Induced Paw Edema Model

This model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[1][2]

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-250 g) are commonly used.[3]

-

Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.[3]

-

Grouping (n=6 per group):

-

Group I (Vehicle Control): Administration of the vehicle (e.g., 0.5% carboxymethylcellulose or saline).[3]

-

Group II (Positive Control): Administration of a standard anti-inflammatory drug, such as Indomethacin (10 mg/kg, p.o.).[3]

-

Group III-V (Test Groups): Administration of this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

-

-

Procedure:

-

Thirty minutes to one hour after oral administration of the vehicle, positive control, or test compound, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1][4]

-

Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[1][3]

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[3]

-

-

Biochemical Analysis (Optional):

-

At the end of the experiment, euthanize the animals and collect the inflamed paw tissue and blood samples.

-

Prepare a homogenate of the paw tissue to measure the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6 via ELISA.[5]

-

Quantitative Data from a Representative Study:

| Treatment | Dose (mg/kg) | Maximum Inhibition of Edema (%) at 4h |

| Indomethacin | 10 | 57.66 |

| Compound 1 | 200 | 96.31 |

| Compound 2 | 200 | 72.08 |

| Compound 3 | 200 | 99.69 |

Source: Adapted from a study on novel benzenesulfonamide (B165840) derivatives.[6]

Lipopolysaccharide (LPS)-Induced Sepsis Model

This model mimics systemic inflammation and is useful for evaluating the effect of compounds on the production of pro-inflammatory cytokines.[7]

Experimental Protocol:

-

Animals: Female C57BL/6 mice are commonly used.[8]

-

Grouping (n=6-8 per group):

-

Group I (Vehicle Control): Administration of vehicle.

-

Group II (LPS Control): Administration of vehicle followed by LPS.

-

Group III (Positive Control): Administration of a standard anti-inflammatory drug (e.g., Dexamethasone) followed by LPS.[8]

-

Group IV-VI (Test Groups): Administration of this compound at various doses followed by LPS.

-

-

Procedure:

-

Cytokine Analysis:

Quantitative Data from a Representative Study:

| Treatment | Time post-LPS | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | < 10 | < 10 | < 10 |

| LPS | 4h | ~1500 | ~4000 | ~500 |

| LPS + Compound X | 4h | ~500 | ~1500 | ~200 |

Source: Adapted from a study on LPS-induced sepsis in mice.[10]

Experimental Workflow for Anti-inflammatory Studies

Caption: Workflow for in vivo anti-inflammatory evaluation.

Antioxidant Activity Assessment

The antioxidant capacity of this compound can be determined by its ability to mitigate oxidative stress induced by a chemical toxin.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This model is widely used to induce oxidative stress and lipid peroxidation in the liver.[15][16]

Experimental Protocol:

-

Animals: Male Wistar rats or mice.

-

Grouping (n=6-8 per group):

-

Group I (Normal Control): No treatment.

-

Group II (CCl4 Control): Administration of CCl4.

-

Group III (Positive Control): Administration of a standard antioxidant (e.g., Silymarin) followed by CCl4.

-

Group IV-VI (Test Groups): Administration of this compound at various doses followed by CCl4.

-

-

Procedure:

-

Administer the test compound or controls orally for a specified period (e.g., 7-14 days).

-

On the last day of treatment, induce hepatotoxicity by a single intraperitoneal injection of CCl4 (e.g., 1.2 g/kg body weight, diluted in olive oil).[17]

-

24 hours after CCl4 administration, euthanize the animals and collect blood and liver tissue.

-

-

Biochemical Analysis:

-

Serum Analysis: Measure the levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[16]

-

Liver Homogenate Analysis:

-

Prepare a 10% (w/v) liver homogenate in cold phosphate (B84403) buffer.

-

Measure the levels of lipid peroxidation (Malondialdehyde - MDA) using the thiobarbituric acid reactive substances (TBARS) assay.[16]

-

Determine the activities of antioxidant enzymes: Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) using spectrophotometric assays.[18][19]

-

Measure the level of reduced glutathione (GSH).[20]

-

-

Quantitative Data from a Representative Study:

| Treatment | Dose (mg/kg) | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) |

| Control | - | 35 ± 4 | 85 ± 7 | 1.2 ± 0.1 | 15.2 ± 1.3 | 45.6 ± 3.8 |

| CCl4 | - | 185 ± 15 | 350 ± 28 | 4.5 ± 0.4 | 7.8 ± 0.6 | 22.1 ± 2.0 |

| CCl4 + Rutin (B1680289) | 70 | 55 ± 5 | 110 ± 9 | 1.8 ± 0.2 | 13.5 ± 1.1 | 38.9 ± 3.2 |

Source: Adapted from a study on the hepatoprotective effect of rutin.[16]

Experimental Workflow for Antioxidant Studies

Caption: Workflow for in vivo antioxidant evaluation.

Neuroprotective Activity Assessment

The neuroprotective effects of this compound can be investigated in models of cognitive impairment and neurodegeneration.

Scopolamine-Induced Memory Impairment Model

This model is used to evaluate the potential of compounds to reverse cholinergic dysfunction-related memory deficits, relevant to Alzheimer's disease.

Experimental Protocol:

-

Animals: Male Swiss albino mice.

-

Grouping (n=8-10 per group):

-

Group I (Vehicle Control): Administration of vehicle.

-

Group II (Scopolamine Control): Administration of vehicle followed by scopolamine (B1681570).

-

Group III (Positive Control): Administration of a standard nootropic drug (e.g., Piracetam) followed by scopolamine.

-

Group IV-VI (Test Groups): Administration of this compound at various doses followed by scopolamine.

-

-

Procedure:

-

Administer the test compound or controls orally for a specified period (e.g., 7-14 days).

-

On the final days of the study, induce amnesia by intraperitoneal injection of scopolamine (e.g., 1 mg/kg) 30-60 minutes before behavioral testing.

-

-

Behavioral Assessment (Morris Water Maze):

-

Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room.[21]

-

Probe Trial (Day 5): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[22]

-

-

Biochemical Analysis:

-

After behavioral testing, euthanize the animals and collect the hippocampus.

-

Perform Western blot analysis on hippocampal homogenates to measure the expression of proteins involved in memory and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB).[23][24]

-

Quantitative Data from a Representative Study:

| Treatment | Time in Target Quadrant (s) |

| Control | 25 ± 3 |

| Scopolamine | 10 ± 2 |

| Scopolamine + Piracetam | 22 ± 2.5 |

| Scopolamine + Compound Y | 18 ± 2 |

Source: Adapted from a representative study on scopolamine-induced amnesia.

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model

This model is used to study the neuroprotective effects of compounds against dopaminergic neurodegeneration, a hallmark of Parkinson's disease.[25][26]

Experimental Protocol:

-

Animals: Male Wistar rats.

-

Stereotaxic Surgery:

-

Grouping and Treatment:

-

After a recovery period, group the animals and begin treatment with vehicle, a positive control (e.g., L-DOPA), or this compound.

-

-

Behavioral Assessment:

-

Two to three weeks after surgery, assess motor deficits by measuring apomorphine- or amphetamine-induced rotations.[25]

-

-

Histological and Biochemical Analysis:

-

Euthanize the animals and perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

Measure dopamine (B1211576) levels in the striatum using HPLC.

-

Experimental Workflow for Neuroprotection Studies

Caption: Workflow for in vivo neuroprotection evaluation.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The activation of the NF-κB pathway is a key event in inflammation. The effect of this compound on this pathway can be assessed by measuring the nuclear translocation of the p65 subunit.[29][30]

Western Blot Protocol for NF-κB p65 Nuclear Translocation:

-

Nuclear and Cytoplasmic Extraction: Isolate nuclear and cytoplasmic fractions from tissue homogenates (e.g., paw tissue, liver, or brain) using a commercial kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities and normalize the nuclear p65 level to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic p65 level to a cytoplasmic loading control (e.g., GAPDH). A decrease in the nuclear-to-cytoplasmic p65 ratio in the treated groups compared to the disease control group indicates inhibition of NF-κB activation.[31]

NF-κB Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway.

CREB-BDNF Signaling Pathway

This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

Western Blot Protocol for CREB and BDNF:

-

Tissue Homogenization: Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration.

-

SDS-PAGE and Transfer: As described for NF-κB.

-

Immunoblotting:

-

Block the membrane.

-

Incubate with primary antibodies against p-CREB, total CREB, and BDNF.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect and quantify the protein bands.

-

-

Analysis: Calculate the ratio of p-CREB to total CREB and normalize BDNF levels to a loading control (e.g., β-actin). An increase in these ratios in the treated groups suggests activation of this neuroprotective pathway.[32]

CREB-BDNF Signaling Pathway Diagram

Caption: Activation of the CREB-BDNF signaling pathway.

References

- 1. inotiv.com [inotiv.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 8. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 9. Lobetyolin protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. inotiv.com [inotiv.com]

- 12. maxanim.com [maxanim.com]

- 13. Mouse TNF-alpha ELISA Kit - Quantikine MTA00B: R&D Systems [rndsystems.com]

- 14. raybiotech.com [raybiotech.com]

- 15. Toxicity of carbon tetrachloride, free radicals and role of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mmpc.org [mmpc.org]

- 22. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 26. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 27. conductscience.com [conductscience.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Antioxidant Activity of 5'''-O-Feruloyl complanatoside B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from the seeds of Astragalus complanatus.[1][2] The protocols detailed below encompass widely accepted in vitro chemical assays and a cell-based assay to offer a multi-faceted understanding of its antioxidant capabilities.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.[3] Antioxidants can mitigate this damage by neutralizing free radicals.[4] Phenolic compounds, such as flavonoids, are a major class of plant-derived antioxidants.[4][5] The assessment of the antioxidant activity of compounds like this compound is a critical step in the exploration of their therapeutic potential. It is recommended to use a battery of assays to gain a comprehensive profile of a compound's antioxidant activity, as different assays reflect different antioxidant mechanisms.[6]

In Vitro Antioxidant Capacity Assays

In vitro assays are rapid and cost-effective methods for screening the antioxidant potential of purified compounds. The following protocols are foundational for characterizing the free-radical scavenging and reducing power of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular method to assess free radical scavenging activity.[6] DPPH is a stable free radical that is deep purple in color.[6][7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[7][8] The decrease in absorbance at 515-517 nm is proportional to the concentration of the antioxidant.[7][8][9]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.[9]

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Serial Dilutions: Create a series of dilutions of the test compound from the stock solution to determine the IC50 value.

-

Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the various concentrations of the test compound, positive control, or solvent (for the blank).[9]

-

Add 180 µL of the DPPH working solution to each well.[9]

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.[8][9]

-

Measure the absorbance at 517 nm using a microplate reader.[8]

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [6][8]

Where:

-

A_control is the absorbance of the DPPH solution with the solvent.

-

A_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, should be determined by plotting the percentage of scavenging activity against the compound concentration.[6]

-

Data Presentation:

| Compound/Standard | Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |

| Blank | 0 | Value | 0 |

| This compound | C1 | Value | Value |

| C2 | Value | Value | |

| C3 | Value | Value | |

| Positive Control (e.g., Ascorbic Acid) | C1 | Value | Value |

| C2 | Value | Value | |

| C3 | Value | Value | |

| IC50 (µg/mL) | Calculated Value |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[11][12] In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[12]

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[6]

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][11] Dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

-

Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.

-

-

Assay Procedure:

-

Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the test compound with that of Trolox, a water-soluble vitamin E analog.[11]

Data Presentation:

| Compound/Standard | Concentration (µg/mL) | Absorbance (734 nm) | % Scavenging Activity |

| Blank | 0 | Value | 0 |

| This compound | C1 | Value | Value |

| C2 | Value | Value | |

| C3 | Value | Value | |

| Positive Control (e.g., Trolox) | C1 | Value | Value |

| C2 | Value | Value | |

| C3 | Value | Value | |

| TEAC (mM Trolox equivalents/mg compound) | Calculated Value |

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16][17] The reduction is monitored by the formation of a blue-colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) at low pH, which has a maximum absorbance at 593 nm.[15][16] The increase in absorbance is proportional to the reducing power of the antioxidant.

Experimental Protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15] Warm the reagent to 37°C before use.[15]

-

Test Compound and Standard: Prepare serial dilutions of the test compound and a standard such as ferrous sulfate (B86663) (FeSO₄) or Trolox.

-

-

Assay Procedure:

-

Data Analysis: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant capacity of the test compound is then determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

Data Presentation:

| Compound/Standard | Concentration (µg/mL) | Absorbance (593 nm) | Ferrous Iron Equivalents (µM) |

| Blank | 0 | Value | 0 |

| This compound | C1 | Value | Value |

| C2 | Value | Value | |

| C3 | Value | Value | |

| Standard (FeSO₄) | C1 | Value | Value |

| C2 | Value | Value | |

| C3 | Value | Value | |

| FRAP Value (µM Fe²⁺/mg compound) | Calculated Value |

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[18][19] The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[3] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3][20] Antioxidants can suppress this oxidation, and the reduction in fluorescence intensity is proportional to their cellular antioxidant activity.[19]

Experimental Protocol:

-

Cell Culture:

-

Reagent Preparation:

-

DCFH-DA Probe Solution: Prepare a solution of DCFH-DA in the appropriate cell culture medium.

-

Free Radical Initiator (e.g., AAPH): Prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in the appropriate buffer.

-

Test Compound and Positive Control (e.g., Quercetin): Prepare serial dilutions in the cell culture medium.

-

-

Assay Procedure:

-

Remove the culture medium from the cells and wash them three times with a suitable buffer like DPBS or HBSS.[3][20]

-

Add 50 µL of the DCFH-DA probe solution to each well and incubate at 37°C for 60 minutes.[3][20]

-

Remove the probe solution and add 50 µL of the test compound, positive control, or medium (for control wells) and incubate for a specified period to allow for cellular uptake.

-

Remove the treatment solutions and wash the cells three times with buffer.[3]

-

Add 100 µL of the free radical initiator solution to each well.[3]

-

Immediately begin reading the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.[3][20] Readings should be taken at regular intervals (e.g., every 5 minutes) for 60 minutes.[20]

-

-

Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percent inhibition of DCF formation is calculated relative to the control wells. The results can be expressed as quercetin (B1663063) equivalents.[18]

Data Presentation:

| Compound/Standard | Concentration (µM) | Area Under Curve (AUC) | % Inhibition of DCF Formation |

| Control | 0 | Value | 0 |

| This compound | C1 | Value | Value |

| C2 | Value | Value | |

| C3 | Value | Value | |

| Positive Control (e.g., Quercetin) | C1 | Value | Value |

| C2 | Value | Value | |

| C3 | Value | Value | |

| CAA Value (µmol Quercetin Equivalents/µmol compound) | Calculated Value |

Visualization of Experimental Workflows and Signaling Pathways

DPPH Assay Experimental Workflow.

ABTS Assay Experimental Workflow.

FRAP Assay Experimental Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Assessing antioxidant and prooxidant activities of phenolic compounds. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. DPPH Radical Scavenging Assay [mdpi.com]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 13. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. zen-bio.com [zen-bio.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. content.abcam.com [content.abcam.com]

- 21. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

Application Notes and Protocols for Anti-inflammatory Assays of 5'''-O-Feruloyl complanatoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from the described experimental protocols.

Table 1: Effect of 5'''-O-Feruloyl complanatoside B on Cell Viability

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± SD |

| 1 | Value | ± SD |

| 10 | Value | ± SD |

| 50 | Value | ± SD |

| 100 | Value | ± SD |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated Macrophages

| Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |

| 0 (LPS Control) | 100 | rowspan="5">Value |

| 1 | Value | |

| 10 | Value | |

| 50 | Value | |

| 100 | Value |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (Untreated) | Value ± SD | Value ± SD | Value ± SD |

| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |

| LPS + Compound (10 µM) | Value ± SD | Value ± SD | Value ± SD |

| LPS + Compound (50 µM) | Value ± SD | Value ± SD | Value ± SD |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This assay determines the cytotoxicity of the compound. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Inhibition Assay (Griess Test)

Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a control group without LPS stimulation.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-